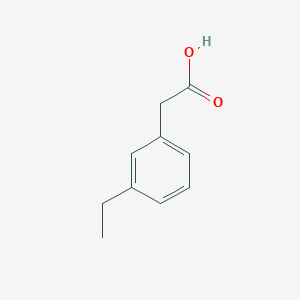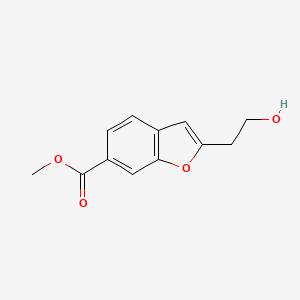![molecular formula C20H17N3O6S B2544309 N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-14-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity and Molecular Docking
The compound N-(1,3-Benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide, as part of a broader study on 3-benzyl-substituted-4(3H)-quinazolinones, has shown promising broad-spectrum antitumor activity. This study revealed that certain analogues demonstrated significant potency against various cancer cell lines, highlighting the potential of these compounds for cancer therapy. The molecular docking studies further supported their efficacy by demonstrating a similar binding mode to known inhibitors, underscoring their therapeutic potential through inhibition of specific kinases involved in tumor growth (Al-Suwaidan et al., 2016).
Synthesis and Biological Activity
Research into derivatives of quinazolinone compounds, including those structurally related to this compound, has produced several compounds with notable anti-monoamine oxidase and antitumor activities. These findings suggest the versatility of quinazolinone derivatives in developing new therapeutic agents with potential applications in treating various diseases, including neurological disorders and cancer (Markosyan et al., 2015).
Novel Synthesis and Targeted Tumor Therapy
In another significant study, derivatives related to the compound of interest were synthesized and evaluated for their role as thymidylate synthase inhibitors, targeting tumor cells specifically. This research highlights the compound's potential to selectively accumulate in tumor cells via α-folate receptor-mediated transport, offering a strategy for efficacious treatment with reduced toxicity. Such targeted therapy represents a promising avenue for cancer treatment, with the potential for improved patient outcomes (Tochowicz et al., 2013).
Antimicrobial and Antiviral Potentials
Further exploration of quinazolinone derivatives has identified compounds with significant antimicrobial and antiviral activities. These findings underscore the therapeutic potential of these compounds beyond oncology, suggesting their usefulness in combating infectious diseases. The broad-spectrum antimicrobial efficacy, coupled with notable antiviral properties against specific viruses, highlights the versatility and potential of quinazolinone derivatives in developing new treatments for a range of infectious diseases (Kumar et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two starting materials, 1,3-benzodioxole and 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline, followed by the addition of a propanamide group.", "Starting Materials": [ "1,3-benzodioxole", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline" ], "Reaction": [ "Step 1: 1,3-benzodioxole is reacted with formaldehyde and hydrogen cyanide to form N-(1,3-benzodioxol-5-ylmethyl)glycine nitrile.", "Step 2: N-(1,3-benzodioxol-5-ylmethyl)glycine nitrile is then reacted with thionyl chloride to form N-(1,3-benzodioxol-5-ylmethyl)glycine chloride.", "Step 3: 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline is reacted with N-(1,3-benzodioxol-5-ylmethyl)glycine chloride in the presence of triethylamine to form N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide." ] } | |
Numéro CAS |
688055-14-3 |
Formule moléculaire |
C20H17N3O6S |
Poids moléculaire |
427.43 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C20H17N3O6S/c24-18(21-8-11-1-2-14-15(5-11)27-9-26-14)3-4-23-19(25)12-6-16-17(29-10-28-16)7-13(12)22-20(23)30/h1-2,5-7H,3-4,8-10H2,(H,21,24)(H,22,30) |
Clé InChI |
NSPWPGIBOCGCTA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


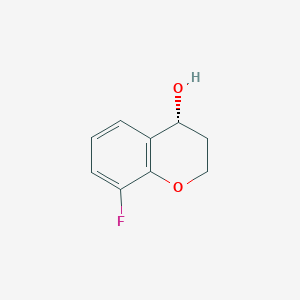
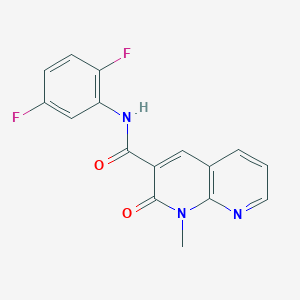
![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)
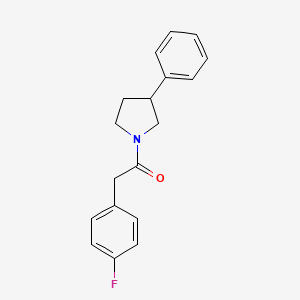
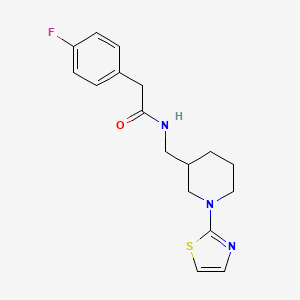
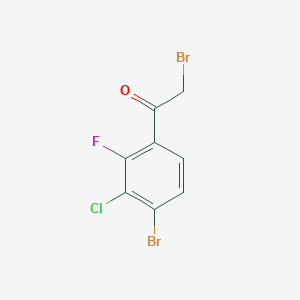
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)

![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

